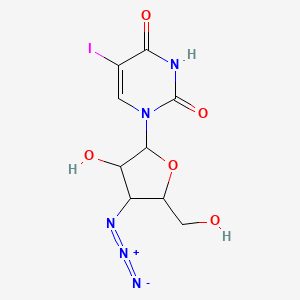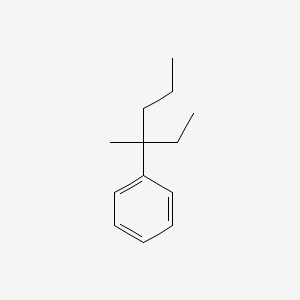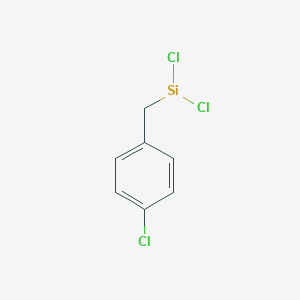
5-Amino-2-methyl-phenol; sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-methylphenol sulfate is a chemical compound with the molecular formula C7H11NO5S. It is the sulfate salt of 5-amino-2-methylphenol, commonly used in various applications, including the production of hair dyes and colorants .
Preparation Methods
The synthesis of 5-amino-2-methylphenol sulfate can be achieved through several methods. One common method involves the reaction of methyl phenol with benzene sulfuric acid to generate methyl phenol benzene sulfate. This intermediate is then reacted with ammonia to produce 5-amino-2-methylphenol sulfate . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Amino-2-methylphenol sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5-amino-2-methylphenol sulfate can lead to the formation of quinone derivatives, while reduction can yield aminophenol derivatives .
Scientific Research Applications
5-Amino-2-methylphenol sulfate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays. In medicine, it is investigated for its potential therapeutic properties, including its use in the development of new drugs. In industry, it is used in the production of hair dyes and colorants due to its ability to impart color to hair .
Mechanism of Action
The mechanism of action of 5-amino-2-methylphenol sulfate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including changes in cellular signaling pathways and modulation of gene expression .
Comparison with Similar Compounds
5-Amino-2-methylphenol sulfate can be compared with other similar compounds, such as 5-amino-2-methylphenol and 5-amino-o-cresol. While these compounds share similar chemical structures, 5-amino-2-methylphenol sulfate is unique due to its sulfate group, which can influence its solubility, reactivity, and biological activity. The presence of the sulfate group can also affect the compound’s interaction with enzymes and other molecular targets .
Similar Compounds
- 5-Amino-2-methylphenol
- 5-Amino-o-cresol
- 3-Hydroxy-4-methylaniline
- 4-Amino-2-hydroxytoluene
Properties
Molecular Formula |
C7H9NO4S |
|---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
(5-amino-2-methylphenyl) hydrogen sulfate |
InChI |
InChI=1S/C7H9NO4S/c1-5-2-3-6(8)4-7(5)12-13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) |
InChI Key |
GOAGYXMUVBZZQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



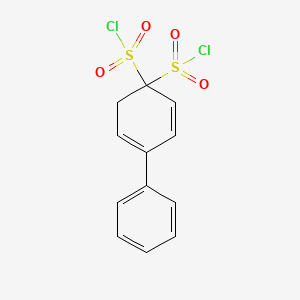

![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)
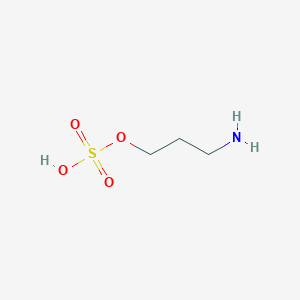


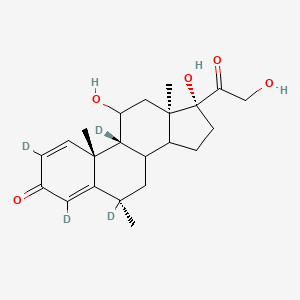
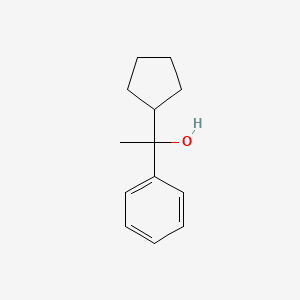
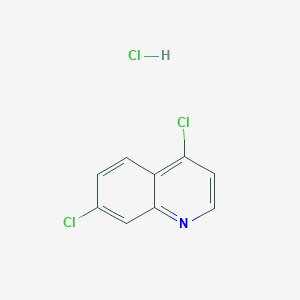
![Naphtho[2,3-g]quinazoline](/img/structure/B14754529.png)
